1-(3,4-Dimethoxyphenyl)ethan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime is a chemical compound with the molecular formula C10H13NO3. It is a derivative of dimethoxybenzene and is known for its unique structural properties. The compound is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(3,4-dimethoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous ethanol solution and requires heating to reflux for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime is utilized in multiple scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways. Specific pathways and targets depend on the context of its application, such as antimicrobial or antiviral activities .
Comparison with Similar Compounds
3,4-Dimethoxyacetophenone: A precursor in the synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime.
1-(3,4-Dimethoxyphenyl)ethanone: The parent ketone from which the oxime is derived.
Other Oximes: Compounds like acetoxime and benzaldoxime share similar functional groups but differ in their aromatic substituents
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and potential biological activities, making it a valuable compound in research .
Properties
CAS No. |
75906-46-6 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(NZ)-N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3/b11-7- |
InChI Key |
ILXJZPXGWURHNZ-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)OC |
solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.